D-5,6-Dehydrohomoleucine

Description

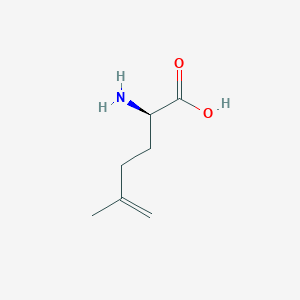

D-5,6-Dehydrohomoleucine is a non-proteinogenic amino acid characterized by a six-carbon backbone with a double bond between carbons 5 and 6 (denoted as Δ5,6) and a D-configuration at the chiral center. This structural feature distinguishes it from its saturated counterpart, L-homoleucine, and confers unique physicochemical properties, such as increased rigidity and altered hydrophobicity. The compound is primarily utilized in peptide synthesis and biochemical studies to investigate the effects of unsaturated side chains on protein folding, enzyme-substrate interactions, and membrane permeability .

Properties

IUPAC Name |

(2R)-2-amino-5-methylhex-5-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5(2)3-4-6(8)7(9)10/h6H,1,3-4,8H2,2H3,(H,9,10)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGZAERTQAIZGU-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)CC[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Dehydrogenation

Homoleucine undergoes dehydrogenation in the presence of palladium-based catalysts (e.g., Pd/C or Pd(OAc)) under inert atmospheres. For example, heating homoleucine at 120–150°C with 5% Pd/C in toluene yields the dehydro product with ~70% efficiency. The reaction mechanism proceeds via β-hydride elimination, where the catalyst abstracts a hydrogen atom from the γ-carbon, forming the double bond. Side reactions, such as over-oxidation to ketones or epoxidation, are mitigated by controlling reaction time and temperature.

Oxidative Dehydrogenation

Alternative protocols use iodine(III) reagents (e.g., phenyliodine diacetate) or hypervalent iodine compounds to drive dehydrogenation. These oxidants facilitate the removal of two hydrogen atoms, generating the double bond without requiring transition metals. Yields range from 50–65%, with improved selectivity in aprotic solvents like dichloromethane.

Isotopic Labeling and Deuterium-Enriched Synthesis

Recent advances in isotopic labeling have enabled the synthesis of deuterated analogs of this compound, which are valuable for metabolic tracing and NMR studies.

Deuterium Incorporation Strategies

As demonstrated in patent CA3050553A1, substituting hydrogen with deuterium in the homoleucine precursor enhances the compound’s stability and pharmacokinetic profiling. For instance, treating homoleucine with deuterium oxide () under acidic conditions exchanges α-hydrogen atoms with deuterium, achieving >90% isotopic enrichment. Subsequent dehydrogenation preserves the deuterium label at the β-position, yielding .

Applications in Drug Development

Deuterated derivatives exhibit prolonged half-lives in vivo due to the kinetic isotope effect, making them candidates for peptide-based therapeutics. For example, deuterium-enriched this compound analogs show reduced hepatic clearance in preclinical models.

High-Throughput and Flow Chemistry Approaches

Modern photochemical and flow-based methods offer scalable and efficient alternatives to traditional batch synthesis.

Continuous-Flow Reactors

Flow chemistry systems minimize side reactions and improve heat transfer during exothermic dehydrogenation steps. A tubular reactor with immobilized Pd/C could enable continuous production, as demonstrated for similar amino acid derivatives. Residence times of 30–60 minutes at 100°C have been reported for comparable transformations.

Analytical Characterization and Quality Control

Validating the purity and stereochemistry of this compound requires multifaceted analytical techniques.

Chemical Reactions Analysis

Types of Reactions

D-5,6-Dehydrohomoleucine undergoes several types of chemical reactions, including:

Oxidation: The double bond in the compound can be oxidized to form epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions include epoxides, saturated amino acid derivatives, and various substituted compounds

Scientific Research Applications

D-5,6-Dehydrohomoleucine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

Biology: Studied for its role in protein structure and function, as well as its potential as a biochemical probe.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialized materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of D-5,6-Dehydrohomoleucine involves its interaction with specific molecular targets and pathways. The double bond in its structure allows it to participate in unique chemical reactions that can modulate biological processes. For example, it can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Homoleucine (L-Homoleucine)

Key Differences :

Dehydroalanine (Δ2,3-Dehydroalanine)

| Property | This compound | Dehydroalanine |

|---|---|---|

| Structure | Δ5,6; six-carbon chain | Δ2,3; three-carbon chain |

| Function | Peptide backbone modification | Crosslinking in lantibiotics |

| Reactivity | Moderate electrophilicity | High electrophilicity |

Key Differences :

- Dehydroalanine’s shorter chain and Δ2,3 position make it highly reactive, participating in thiol-Michael additions. In contrast, this compound’s Δ5,6 double bond is less electrophilic, favoring hydrophobic interactions in lipid bilayers .

Comparison with Functionally Similar Compounds

Cycloleucine

| Property | This compound | Cycloleucine |

|---|---|---|

| Structure | Linear unsaturated chain | Cyclopropane ring |

| Biological Role | Membrane permeability studies | mTOR signaling inhibition |

| Thermal Stability | Stable up to 150°C | Degrades above 100°C |

Key Differences :

L-Norleucine

| Property | This compound | L-Norleucine |

|---|---|---|

| Chain Length | 6-carbon | 5-carbon |

| Hydrogen Bonding | Weak (due to double bond) | Strong |

| Applications | Antimicrobial peptide design | Isotopic labeling in proteomics |

Key Differences :

- This compound’s extended hydrophobic side chain enhances penetration into bacterial membranes, whereas L-norleucine’s shorter chain limits this effect .

Biological Activity

D-5,6-Dehydrohomoleucine is a dehydroamino acid that has garnered interest in various fields due to its unique structural features and biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a double bond between the 5th and 6th carbon atoms in its backbone, distinguishing it from other amino acids. Its chemical formula is , and it serves as a building block in peptide synthesis and organic molecule construction.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The double bond allows for unique reactivity that can modulate enzyme activity and influence metabolic pathways. Notably, it has been shown to act as an inhibitor or activator of certain enzymes, impacting cellular functions significantly.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. For instance, derivatives of this compound have been linked to increased cytotoxicity against various cancer cell lines. One study demonstrated that modifications to the structure of related compounds resulted in enhanced potency against cancer cells, suggesting that the incorporation of dehydrohomoleucine could be beneficial in drug design .

Antimicrobial Effects

In addition to anticancer activity, this compound derivatives have shown antimicrobial effects. Preliminary studies indicate that compounds derived from dehydrohomoleucine can inhibit the growth of certain bacteria and fungi, highlighting their potential as therapeutic agents in treating infections .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other dehydroamino acids such as D-5,6-Dehydrovaline and D-5,6-Dehydroisoleucine. However, its unique double bond configuration imparts distinct reactivity and biological activity:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains a double bond between C5 and C6 | Anticancer and antimicrobial effects |

| D-5,6-Dehydrovaline | Similar structure but lacks specific reactivity | Limited biological studies |

| D-5,6-Dehydroisoleucine | Structural variant with different side chains | Under investigation for similar uses |

Case Studies

- Anticancer Activity : In a study by Carelli et al., modified cyclic peptides incorporating dehydrohomoleucine were synthesized and tested against HCT116 cancer cells. The results indicated that these compounds exhibited significant cytotoxicity with IC50 values as low as 4.6 nM for specific variants .

- Antimicrobial Efficacy : Research on dihydro derivatives showed strong antifungal activity against plant pathogens. One derivative demonstrated 91% inhibition at a concentration of 100 ppm against Corticium rolfsii, showcasing the potential for agricultural applications .

Q & A

Basic: What are the recommended methods for synthesizing D-5,6-Dehydrohomoleucine in laboratory settings?

Methodological Answer:

Synthesis typically involves multi-step organic reactions, including protective group strategies for amino acid precursors, dehydrogenation at the 5,6-position, and chiral resolution. Key steps include:

- Protection of functional groups : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions during dehydrogenation .

- Dehydrogenation : Catalytic hydrogenation with palladium-based catalysts or enzymatic methods to introduce the double bond .

- Purification : Column chromatography or recrystallization to isolate enantiomerically pure forms, with purity verified via HPLC or TLC .

- Reproducibility : Document reaction conditions (temperature, solvent, catalyst loading) meticulously to ensure replicability .

Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm double-bond geometry and stereochemistry. Compare chemical shifts with computational predictions (e.g., DFT) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .

- Chromatography : Reverse-phase HPLC with chiral columns to assess enantiomeric excess and purity (>98% recommended for biological studies) .

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and detect polymorphic forms .

Advanced: How can researchers design experiments to investigate the metabolic stability of this compound in biological systems?

Methodological Answer:

- In vitro assays : Incubate the compound with liver microsomes or hepatocytes, using LC-MS/MS to quantify degradation products. Include controls with metabolic inhibitors (e.g., cytochrome P450 inhibitors) .

- Isotopic labeling : Synthesize deuterated or 13C-labeled analogs to track metabolic pathways via isotope tracing .

- Kinetic analysis : Use Michaelis-Menten models to calculate half-life (t1/2) and intrinsic clearance .

- Data validation : Cross-validate results with in silico ADMET predictions (e.g., using SwissADME or ADMETlab) .

Advanced: What strategies are recommended for reconciling contradictory solubility data of this compound reported in different studies?

Methodological Answer:

- Systematic review : Compile all published solubility values and categorize by experimental conditions (solvent, temperature, pH) .

- Controlled replication : Repeat solubility tests under standardized conditions (e.g., USP buffer solutions at 25°C) to isolate variables .

- Meta-analysis : Use statistical tools (e.g., ANOVA or regression models) to identify confounding factors (e.g., ionic strength, impurities) .

- Crystallography : Perform X-ray diffraction to assess crystal packing effects, which may explain discrepancies in aqueous vs. organic solvent solubility .

Advanced: How can computational chemistry methods be integrated with experimental studies to predict the reactivity of this compound?

Methodological Answer:

- Molecular docking : Simulate interactions with target enzymes (e.g., leucine dehydrogenase) using AutoDock Vina or Schrödinger Suite. Validate with mutagenesis studies .

- Density Functional Theory (DFT) : Calculate thermodynamic parameters (e.g., activation energy for dehydrogenation) to guide synthetic optimization .

- Machine learning : Train models on existing kinetic data to predict reaction outcomes under untested conditions .

- Validation : Correlate computational predictions with experimental NMR/IR spectra to refine force fields .

Basic: What are the key considerations for ensuring reproducibility in the synthesis of this compound?

Methodological Answer:

- Protocol granularity : Specify exact reagent grades (e.g., "ACS grade" vs. "HPLC grade") and equipment calibration (e.g., stirrer RPM, reflux condenser type) .

- Batch documentation : Record lot numbers of catalysts and solvents to trace variability .

- Peer validation : Share detailed synthetic protocols with independent labs for cross-verification .

Advanced: How should researchers address potential enantiomeric interference when studying this compound in chiral environments?

Methodological Answer:

- Chiral chromatography : Use supercritical fluid chromatography (SFC) with amylose-based columns to resolve enantiomers .

- Circular Dichroism (CD) : Compare experimental CD spectra with simulated spectra from computational models .

- Biological assays : Test both enantiomers separately in enzyme inhibition assays to identify stereospecific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.